molecular formula C24H20Si2 B098887 1,1,2,2-Tetraphenyldisilane CAS No. 16343-18-3

1,1,2,2-Tetraphenyldisilane

Cat. No. B098887
CAS RN: 16343-18-3
M. Wt: 364.6 g/mol
InChI Key: BXLNWOAYQXBHCY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraphenyldisilane is a compound that has been studied for its unique molecular structure and reactivity. It is a disilane derivative where both silicon atoms are bonded to two phenyl groups. The compound has been of interest due to its potential as a radical reagent and its unusual conformational preferences compared to other disilanes .

Synthesis Analysis

The synthesis of 1,1,2,2-tetraphenyldisilane and related compounds often involves reactions between organolithium or organomagnesium compounds with dichlorodisilanes. For example, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was achieved by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . These methods highlight the versatility of disilanes in forming various organosilicon compounds.

Molecular Structure Analysis

The molecular structure of disilanes can vary significantly depending on the substituents attached to the silicon atoms. For instance, 1,1,2,2-tetra-tert-butyldisilane exhibits an almost anticlinal gas-phase structure, which is a result of steric hindrance from the bulky tert-butyl groups . Similarly, 1,1,2,2-tetraphenyldisilane has been analyzed for its conformational preferences, showing a tendency for the anti conformation, which contrasts with the gauche preference of tetraalkyldisilanes .

Chemical Reactions Analysis

1,1,2,2-Tetraphenyldisilane has been investigated as a radical reagent in various reactions, including the reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . The reactivity of disilanes can also be influenced by their structure; for example, 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane reacts with ethanol leading to cleavage of a Si-C bond rather than a Si-Si bond .

Physical and Chemical Properties Analysis

Disilanes exhibit a range of physical and chemical properties based on their molecular structure. The presence of different substituents can lead to variations in reactivity, solubility, and phase behavior. For example, 1,2-dihydroxy-tetramethyldisilane is water-soluble and has a high tendency to condense, forming a two-dimensional network through hydrogen bonding . The conformational changes between different phases can also be quite unusual, as seen in 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane, which exhibits different conformers in the solid, liquid, and gas phases .

Scientific Research Applications

  • Summary of the Application : Tetraphenylene derivatives have been studied for their structurally unique properties and potential applications . They are a member of the polycyclic aromatic group of compounds and have a non-planar molecule with a distinct saddle-shaped framework . This geometric rigidity has led to their application in various fields.
  • Methods of Application or Experimental Procedures : In 2009, Shibata developed a catalytic and enantioselective method for the synthesis of chiral tetraphenylenes based on a [2 + 2 + 2] cycloaddition of triynes . This approach gave the target tetraphenylene derivatives in good yields with excellent enantioselectivities .
  • Results or Outcomes : The studies of tetraphenylene and its derivatives have led to their application in asymmetric catalysis, liquid crystalline materials, molecular devices, organic light-emitting diodes and others . More recently, the extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have renewed the interest of synthetic chemists to explore new synthetic strategies and to obtain multi-substituted tetraphenylenes .

Safety And Hazards

1,1,2,2-Tetraphenyldisilane can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

1,1,2,2-Tetraphenyldisilane has been recognized as a new, environmentally benign radical mediator . Its synthetic utility is being explored for various chemical reactions, indicating its potential for future research and applications .

properties

IUPAC Name

diphenylsilylidene(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNWOAYQXBHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403893
Record name ACMC-1CCS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetraphenyldisilane

CAS RN

16343-18-3
Record name ACMC-1CCS8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetraphenyldisilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1,1,2,2-Tetraphenyldisilane

Citations

For This Compound
402
Citations
GW Sluggett, WJ Leigh - Organometallics, 1992 - ACS Publications
Direct photolysis of l, 2-di-tert-butyl-l, l, 2, 2-tetraphenyldisilane in chloroform solution affordstert-butyldiphenylsilyl radicals which are trapped quantitatively by the solvent to form tert-…
Number of citations: 45 pubs.acs.org
A Ryokawa, H Togo - Tetrahedron, 2001 - Elsevier
Treatment of various N-methyl-N-(2-bromoaryl)arenesulfonamides (1a–g, 1i, and 1m) with 1,1,2,2-tetraphenyldisilane and AIBN under heating conditions gave the corresponding biaryl …
Number of citations: 45 www.sciencedirect.com
O Yamazaki, H Togo, S Matsubayashi, M Yokoyama - Tetrahedron letters, 1998 - Elsevier
Reactivity of 1,1,2,2-tetraphenyldisilane as a radical reagent in ethanol was studied in reduction of alkyl bromides, addition to olefin and alkylation onto heteroaromatic bases with alkyl …
Number of citations: 43 www.sciencedirect.com
JR Hwu, N Wang - Tetrahedron, 1988 - Elsevier
Polysilylated hydrazines have wide applicability. It is tedious to prepare these compounds by classic means. However, using hexamethyldisilane and 1,2-dimethyl-1,1,2,2-…
Number of citations: 23 www.sciencedirect.com
S Ishida, Y Ishii, T Fukasawa… - Chemistry–A European …, 2023 - Wiley Online Library
Partial and Complete Replacement of the Phenyl Group(s)€of 1,1,3,3â•’Tetraphenylâ•’2,2,4,4â•’tetrakis(trimeth Page 1 Accepted Article 01/2020 Accepted Article Title: Partial and …
JR Hwu, N Wang, RT Yung - The Journal of Organic Chemistry, 1989 - ACS Publications
Chlorotrimethylsilane, hexamethyldisilane, and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane as oxidizing agents in the conversion of Page 1 1070 J. Org. Chem. 1070-1073 Chlorotrimethylsilane …
Number of citations: 16 pubs.acs.org
H Togo, M Sugi, K Toyama - Comptes Rendus de l'Académie des Sciences …, 2001 - Elsevier
1,1,2,2-Tetraphenyldisilane (TPDS) as a new diversified radical reagent - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download …
Number of citations: 6 www.sciencedirect.com
S Scholz, HW Lerner, JW Bats - Acta Crystallographica Section C …, 2014 - scripts.iucr.org
Crystals of hexa-tert-butyldisilane, C24H54Si2, undergo a reversible phase transition at 179 (2) K. The space group changes from Ibca (high temperature) to Pbca (low temperature), but …
Number of citations: 4 scripts.iucr.org
R Tacke, J Heermann, M Penka, I Richter… - … für Naturforschung B, 2002 - degruyter.com
1,1,2,2-Tetraphenyldisilane-1,2-diol (3) was prepared in a two-step synthesis, starting from 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane (1). Treatment of 1 with acetyl chloride …
Number of citations: 6 www.degruyter.com
KR Pichaandi, JT Mague, MJ Fink - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
In the three sterically congested silanes, C24H38Si2 (1) (1,1,2,2-tetraisopropyl-1,2-diphenyldisilane), C24H34Br4Si2 (2) [1,1,2,2-tetrakis(2-bromopropan-2-yl)-1,2-diphenyldisilane] and …
Number of citations: 1 scripts.iucr.org

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